3,4-Dimethyl-4'-methoxybenzophenone

説明

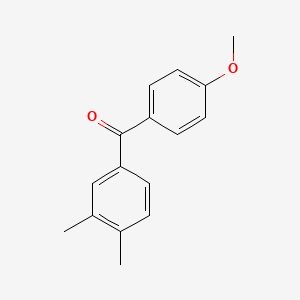

3,4-Dimethyl-4′-methoxybenzophenone is a benzophenone derivative featuring two methyl groups at the 3- and 4-positions of one phenyl ring and a methoxy group at the 4′-position of the second phenyl ring. This compound has been utilized in laboratory settings, though commercial availability is currently discontinued, as noted by CymitQuimica . Its structural framework makes it a valuable intermediate in organic synthesis, particularly for studying substituent effects on photophysical or reactivity properties.

特性

IUPAC Name |

(3,4-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-5-14(10-12(11)2)16(17)13-6-8-15(18-3)9-7-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOCKFSRHDGQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404587 | |

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65057-21-8 | |

| Record name | 3,4-DIMETHYL-4'-METHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-4’-methoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 3,4-dimethylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-4’-methoxybenzophenone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometric ratios of the reactants. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.

化学反応の分析

Types of Reactions

3,4-Dimethyl-4’-methoxybenzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted benzophenones depending on the reagent used.

科学的研究の応用

3,4-Dimethyl-4’-methoxybenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and as a UV absorber in plastic products.

作用機序

The mechanism of action of 3,4-Dimethyl-4’-methoxybenzophenone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

類似化合物との比較

Key Observations :

- Substituent Effects : Methyl groups (e.g., 3,4-dimethyl in the main compound) increase steric bulk and may reduce solubility in polar solvents compared to hydroxyl or nitro derivatives .

- Electronic Modulation : Chlorine and nitro groups introduce electron-withdrawing effects, altering reactivity in electrophilic substitutions or photodegradation pathways .

Physicochemical Properties

- Melting Points: The simpler analogue 4-methoxy-3-methylbenzophenone has a melting point of 79–80°C , while the main compound’s additional methyl group likely elevates this value due to increased molecular symmetry and van der Waals interactions.

- Solubility: Hydroxyl-containing derivatives (e.g., 4′-methyl-3,4-dihydroxybenzophenone) exhibit higher polarity, enhancing water solubility compared to methoxy- or methyl-substituted analogues .

- Stability: Nitro-substituted compounds (e.g., 4-hydroxy-3-methoxy-4′-methyl-5-nitrobenzophenone) may exhibit photolability or thermal instability due to the nitro group’s propensity for redox reactions .

生物活性

3,4-Dimethyl-4'-methoxybenzophenone (CAS No. 65057-21-8) is a member of the benzophenone family, which are widely recognized for their applications in various fields, including cosmetics and pharmaceuticals. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, presenting data tables and relevant case studies to illustrate its effects.

Chemical Structure and Properties

Molecular Formula: CHO

Molecular Weight: 240.3 g/mol

InChI Key: MTOCKFSRHDGQAZ-UHFFFAOYSA-N

The structure of this compound consists of two aromatic rings connected by a carbonyl group, with additional methyl and methoxy substituents that influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an antioxidant and its effects on cellular mechanisms.

Antioxidant Activity

Research indicates that benzophenones can exhibit significant antioxidant properties. A study evaluating the antioxidant capacity of various benzophenones found that this compound demonstrated notable free radical scavenging activity. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which the compound could modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Study Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Moderate activity against bacteria |

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers tested the antioxidant efficacy of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a dose-dependent response in scavenging DPPH radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid. This study underscores the potential application of this compound in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on RAW264.7 macrophage cells revealed that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels upon lipopolysaccharide (LPS) stimulation. The findings suggest that the compound may inhibit NF-kB signaling pathways involved in inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。